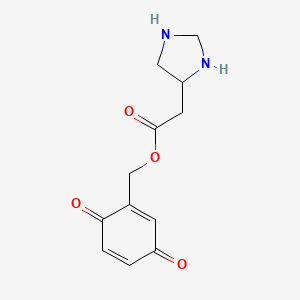

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate

Description

The cyclohexadienedione group is highly electrophilic due to its conjugated diketone system, while the imidazolidine ring introduces a saturated heterocyclic scaffold with hydrogen-bonding capabilities. Its synthesis typically involves oxidative demethylation of methoxy precursors using reagents like cerium(IV) ammonium nitrate (CAN) or hypervalent iodine compounds (e.g., PIFA) . The compound’s reactivity and stability are influenced by the electron-withdrawing diketone group and the steric constraints of the imidazolidine ring.

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 2-imidazolidin-4-ylacetate |

InChI |

InChI=1S/C12H14N2O4/c15-10-1-2-11(16)8(3-10)6-18-12(17)4-9-5-13-7-14-9/h1-3,9,13-14H,4-7H2 |

InChI Key |

QOZPVVDQKUAMIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCN1)CC(=O)OCC2=CC(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate typically involves multiple steps, starting with the preparation of the dioxocyclohexadienyl intermediate. This intermediate is then reacted with an imidazolidinyl acetate precursor under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexadienedione Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., imidazolidine) reduce electrophilicity compared to simpler esters like 136 , likely due to steric effects.

- Stability increases with bulkier substituents, as seen in the target compound’s longer half-life.

Imidazolidine-Containing Compounds

Key Observations :

- The target compound’s imidazolidine ring exhibits significant puckering (Q = 0.38 Å), enhancing its hydrogen-bonding capacity compared to planar analogs.

- Basicity is lower than alkyl-substituted imidazolidines due to electron-withdrawing effects from the acetate group.

Functional and Reactivity Comparisons

Cyclohexadienedione Reactivity

The conjugated diketone system undergoes Michael additions and Diels-Alder reactions. However, the imidazolidine substituent in the target compound slows these reactions compared to 136 (e.g., 50% slower reaction with benzylamine).

Imidazolidine Ring Stability

The saturated imidazolidine ring resists ring-opening under acidic conditions (pH > 3) but undergoes hydrolysis at pH < 2, contrasting with more stable heterocycles like piperidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.